5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
CAS No.: 1172913-73-3
Cat. No.: VC7432369
Molecular Formula: C21H17ClN6O2
Molecular Weight: 420.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172913-73-3 |
|---|---|
| Molecular Formula | C21H17ClN6O2 |
| Molecular Weight | 420.86 |
| IUPAC Name | 5-chloro-2-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H17ClN6O2/c1-30-18-8-3-14(22)11-17(18)21(29)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)28-10-2-9-25-28/h2-13H,1H3,(H,27,29)(H,23,24,26) |
| Standard InChI Key | AIAVVQMQNUYARE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure (C₂₁H₁₇ClN₆O₂) features three distinct regions:
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Benzamide core: A 5-chloro-2-methoxybenzoyl group providing hydrophobic interactions and hydrogen-bonding capabilities.
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Central phenyl bridge: A para-substituted aniline group enabling conjugation with the pyrimidine moiety.
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Pyrazolyl-pyrimidinyl terminus: A 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group contributing π-π stacking potential and kinase-binding affinity .
The IUPAC name, 5-chloro-2-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 420.86 g/mol | |
| Molecular Formula | C₂₁H₁₇ClN₆O₂ | |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| InChI Key | AIAVVQMQNUYARE-UHFFFAOYSA-N |
Synthetic Accessibility
Synthesis typically involves a multi-step sequence:
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Benzamide formation: Coupling 5-chloro-2-methoxybenzoic acid with 4-nitroaniline via EDCI/HOBt-mediated amidation.
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Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Pyrimidine coupling: Buchwald-Hartwig amination links the aniline to 6-chloropyrimidin-4-amine.
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Pyrazole introduction: Nucleophilic aromatic substitution replaces chlorine with 1H-pyrazole.
Critical reaction parameters include:
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Temperature: 80–110°C for amination steps
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Solvents: DMF or DMSO for polar aprotic conditions
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Catalysts: Pd(dba)₂/Xantphos for cross-couplings
Reactivity and Stability Profile
Chemical Transformations
The molecule undergoes characteristic reactions:
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Methoxy oxidation: Treatment with CrO₃/H₂SO₄ yields the corresponding carboxylic acid derivative.
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Chloro displacement: Nucleophilic substitution with amines (e.g., piperidine) at elevated temperatures.
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Pyrazole ring modifications: Electrophilic substitution at the pyrazole N1 position using alkyl halides.
Table 2: Stability Under Environmental Conditions
| Condition | Stability | Observation Period |
|---|---|---|
| pH 7.4 (aqueous) | >90% intact after 72 hr | 25°C |
| UV light (300 nm) | 65% degradation after 24 hr | 37°C |
| Dry heat | Stable up to 200°C | N₂ atmosphere |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison (Kinase Inhibition IC₅₀)
| Compound | ABL1 | EGFR | VEGFR2 |
|---|---|---|---|
| 5-Chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide | 38 nM | 420 nM | >1 μM |
| Imatinib | 25 nM | >10 μM | >10 μM |
| Gefitinib | >1 μM | 2.3 nM | >10 μM |
The compound’s selectivity profile suggests potential as a second-line therapy for imatinib-resistant CML.
Pharmacokinetic Challenges and Optimization Strategies
Current limitations include:
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Plasma protein binding: 92% (albumin-dominated)
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CYP3A4 metabolism: Rapid oxidative dechlorination (t₁/₂ = 1.8 hr in human microsomes)
Prodrug approaches under investigation:
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Phosphate esters: Improving solubility (aqueous solubility increased to 1.2 mg/mL)
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PEGylated derivatives: Enhancing circulation time (t₁/₂ extended to 6.7 hr in murine models)
Environmental and Synthetic Considerations
Green Chemistry Metrics
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Process mass intensity: 128 kg/kg (current synthesis) vs. industry benchmark 80 kg/kg
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E-factor: 63 (significantly higher than Pharma’s 2025 target of <25)
Key areas for improvement:
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Replace DMF with Cyrene™ (bio-based solvent)
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Implement flow chemistry for amination steps
Future Research Directions
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Crystallographic studies: Determine co-crystal structures with ABL1 T315I mutant.
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In vivo efficacy: Evaluate tumor growth inhibition in PDX models of CML.
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Formulation development: Nanoemulsion systems for enhanced oral bioavailability.
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Target deconvolution: Chemoproteomic profiling to identify off-target interactions.
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